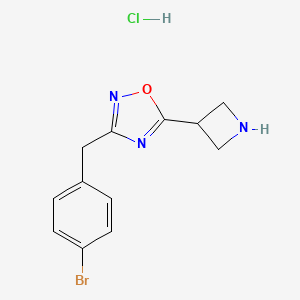
5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride
Vue d'ensemble
Description
5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride, often referred to as 5-ABOXH, is a synthetic compound with a wide range of potential applications in research and development. This is due to its unique structure, which consists of a five-membered ring with an oxadiazole group and a bromobenzyl group attached to it. The compound is used in a variety of laboratory experiments, including organic synthesis, molecular biology, and biochemistry. 5-ABOXH has been demonstrated to have a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, it has been used as a tool for studying the mechanisms of action of various drugs and compounds.
Applications De Recherche Scientifique
Antimicrobial Activities
5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride and its derivatives have been studied for their antimicrobial properties. Research demonstrates that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, a study on the synthesis and characterization of some novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which are structurally related to 5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride, revealed notable antimicrobial properties (Kaneria et al., 2016). Additionally, other related compounds, such as 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, have demonstrated antimicrobial activities in studies, indicating the potential of this chemical class in antimicrobial applications (Ustabaş et al., 2020).
Antioxidant Activities
Compounds containing the 1,2,4-oxadiazole ring, like 5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride, have also been explored for their antioxidant properties. A study on Benzimidazole Derivatives containing Triazole, Thiadiazole, Oxadiazole, and Morpholine Rings showed notable DPPH scavenging activity, a measure of antioxidant capability (Menteşe et al., 2015).
Potential in Anticancer Research
There is growing interest in exploring the potential of 1,2,4-oxadiazole derivatives in anticancer research. Studies like the synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone derivatives have revealed significant anticancer activities in certain compounds, suggesting that 5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride derivatives might also exhibit similar properties (Verma et al., 2019).
Propriétés
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O.ClH/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9;/h1-4,9,14H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJTXCXNGJMGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



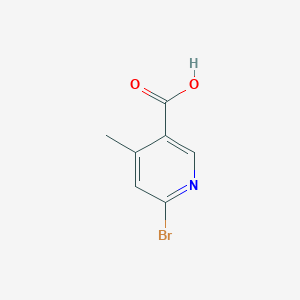
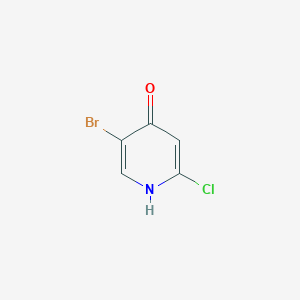
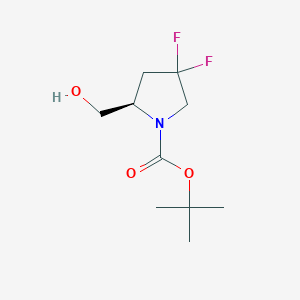
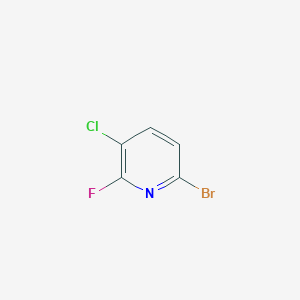
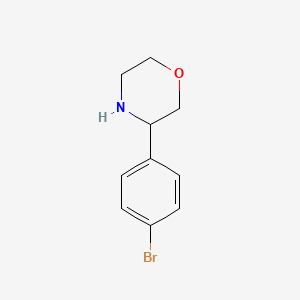
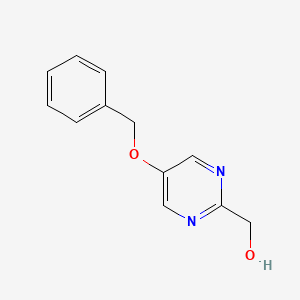
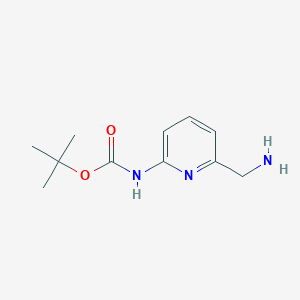
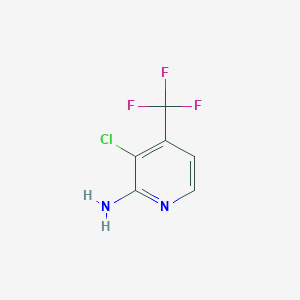
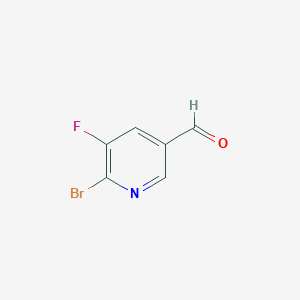
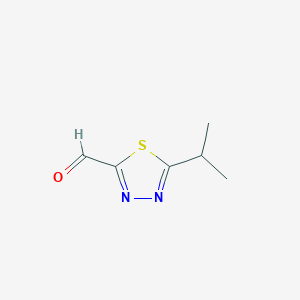
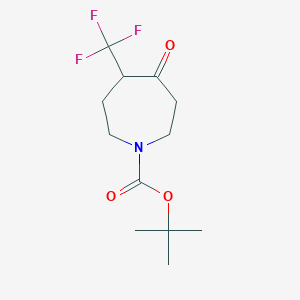
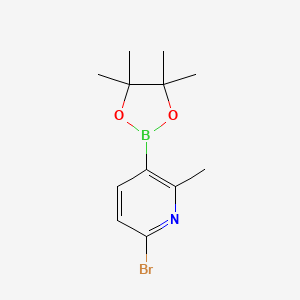
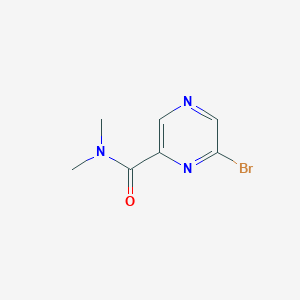
![3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1378999.png)